N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea
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Overview
Description
N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is a chemical compound with a complex structure that includes dichlorophenyl, hydroxyethyl, and methylthiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 3,4-dichlorobenzyl chloride with N-methylthiourea in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-Dichlorobenzyl chloride+N-methylthiourea→N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,4-dichlorobenzylamine
- Methyl N-(3,4-dichlorophenyl)carbamate
- 3,4-Dichlorophenyl N-(4-chloro-2-methylphenyl)carbamate
Uniqueness
N’-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61290-77-5 |
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Molecular Formula |
C11H14Cl2N2OS |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C11H14Cl2N2OS/c1-15(4-5-16)11(17)14-7-8-2-3-9(12)10(13)6-8/h2-3,6,16H,4-5,7H2,1H3,(H,14,17) |
InChI Key |
LQERMJXETDSCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=S)NCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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